N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C25H27FN4O3 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-benzyl-4-piperidinyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 450.20671890 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structures related to "N-(1-benzyl-4-piperidinyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide" are often synthesized for the purpose of exploring their chemical properties and potential biological activities. For example, the synthesis of pyridazino(4,5-b)indole-1-acetamide compounds has been reported, showcasing their potential in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002). The methodology for synthesizing these compounds often involves multi-step reactions, providing insights into the chemical behavior and modification possibilities of the core structure.
Pharmacological Activities
Research into compounds with similar structures often focuses on their pharmacological activities. For instance, derivatives of pyrrolidinyl-acetamides have been evaluated for their anticonvulsant activity in various animal models, revealing the potential therapeutic uses of these compounds in treating epilepsy (Obniska et al., 2015). These studies are crucial for understanding the bioactivity of such compounds and for the development of new pharmaceuticals.
Therapeutic Applications
The exploration of therapeutic applications is a significant aspect of research on compounds with similar structures to "N-(1-benzyl-4-piperidinyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide". For example, some compounds have been found to possess anxiolytic activities, suggesting their potential use in treating anxiety disorders (Kordik et al., 2006). Additionally, investigations into the structure-activity relationships of certain inhibitors offer insights into their use in targeting specific enzymes or receptors for therapeutic purposes (Stec et al., 2011).
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c1-33-23-15-19(26)7-8-21(23)22-9-10-25(32)30(28-22)17-24(31)27-20-11-13-29(14-12-20)16-18-5-3-2-4-6-18/h2-10,15,20H,11-14,16-17H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTANCKVOACTUJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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